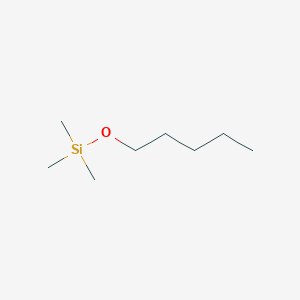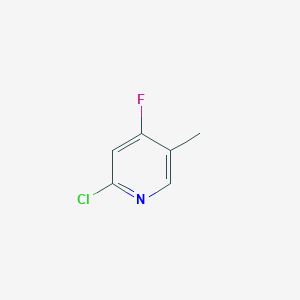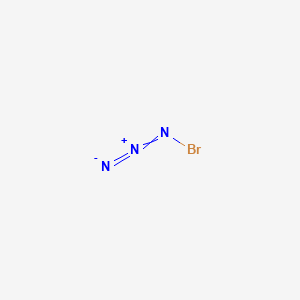
Silane, trimethyl(pentyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silanes are a class of organosilicon compounds that have found extensive applications in various fields, including material science, chemistry, and biotechnology. Silane, trimethyl(pentyloxy)- is a specific type of silane that has been the subject of considerable research in recent years.
Scientific Research Applications
Silane, trimethyl(pentyloxy)- has been extensively studied for its applications in various fields. In material science, it has been used as a surface modifier to enhance the adhesion properties of coatings and adhesives. In chemistry, it has been used as a reducing agent in organic synthesis reactions. In biotechnology, it has been used as a coupling agent for the immobilization of biomolecules on surfaces.
Mechanism of Action
The mechanism of action of silane, trimethyl(pentyloxy)- is not well understood. However, it is believed that the compound interacts with the surface of the material to which it is applied, forming a covalent bond with the surface. This interaction enhances the adhesion properties of the material and improves its durability.
Biochemical and Physiological Effects:
Silane, trimethyl(pentyloxy)- has not been extensively studied for its biochemical and physiological effects. However, it is believed to be non-toxic and non-carcinogenic, making it safe for use in various applications.
Advantages and Limitations for Lab Experiments
Silane, trimethyl(pentyloxy)- offers several advantages for lab experiments. It is easy to synthesize, highly pure, and stable under normal conditions. However, it has some limitations as well. It is not soluble in water, making it difficult to use in aqueous solutions. It also requires careful handling due to its flammable nature.
Future Directions
Silane, trimethyl(pentyloxy)- has several potential future directions for research. One area of interest is its use in the development of new materials with enhanced properties. Another area of interest is its use in the immobilization of biomolecules for biosensing applications. Additionally, further studies are needed to understand its mechanism of action and its potential biochemical and physiological effects.
Conclusion:
In conclusion, silane, trimethyl(pentyloxy)- is a versatile compound with several potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to explore its applications in new areas.
Synthesis Methods
Silane, trimethyl(pentyloxy)- can be synthesized through the reaction of pentanol and trimethylchlorosilane. The reaction is conducted under anhydrous conditions and in the presence of a catalyst such as triethylamine. The product is purified through distillation and recrystallization to obtain a high-purity compound.
properties
CAS RN |
14629-45-9 |
|---|---|
Product Name |
Silane, trimethyl(pentyloxy)- |
Molecular Formula |
C8H20OSi |
Molecular Weight |
160.33 g/mol |
IUPAC Name |
trimethyl(pentoxy)silane |
InChI |
InChI=1S/C8H20OSi/c1-5-6-7-8-9-10(2,3)4/h5-8H2,1-4H3 |
InChI Key |
UABFFWVEXACZGD-UHFFFAOYSA-N |
SMILES |
CCCCCO[Si](C)(C)C |
Canonical SMILES |
CCCCCO[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol](/img/structure/B87503.png)






![6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one](/img/structure/B87529.png)